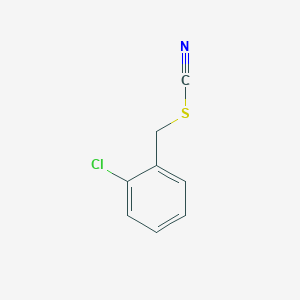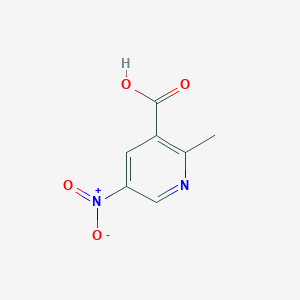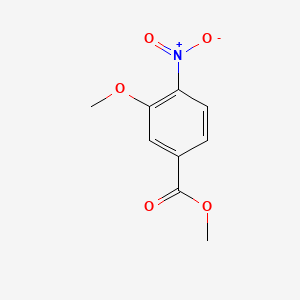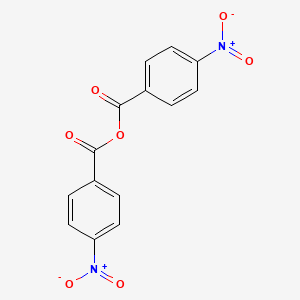
5-(3-Oxocyclohexyl)valeronitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(3-Oxocyclohexyl)valeronitrile is a chemical compound with the CAS Number: 898784-95-7 and a molecular weight of 179.26 . It is a light yellow oil .
Molecular Structure Analysis
The IUPAC name for this compound is 5-(3-oxocyclohexyl)pentanenitrile . The InChI code for this compound is 1S/C11H17NO/c12-8-3-1-2-5-10-6-4-7-11(13)9-10/h10H,1-7,9H2 .Physical And Chemical Properties Analysis
This compound is a light yellow oil . The molecular weight of this compound is 179.26 . The linear formula for this compound is C11H17NO .Scientific Research Applications
Regioselective Synthesis and Chemical Reactivity
A novel approach for the regioselective synthesis of polyfunctional 3H-pyrroles from 4-oxoalkane-1,1,2,2-tetracarbonitriles has been described. This synthesis pathway enables the preparation of diastereomeric compounds with significant potential in medicinal chemistry and material science due to their unique structural features. The method showcases the versatility of cyclohexyl-based compounds in organic synthesis (Belikov et al., 2011).
Biological Activity and Drug Discovery
Research into monocyclic, bicyclic, and tricyclic compounds containing cyclohexyl structures has demonstrated their potential as activators of the Keap1/Nrf2/ARE pathway and inhibitors of inducible Nitric Oxide Synthase (iNOS), highlighting their therapeutic potential in inflammation and carcinogenesis-related assays (Li et al., 2015).
Chemical Sensing and Imaging
A novel ethylenediamine (EDA) based chemosensor for the selective fluorescence sensing of Cu2+ ions has been developed. This sensor exhibits strong complexing ability towards Cu2+ over other metal ions, demonstrating the potential of cyclohexyl-based compounds in environmental and biological systems for metal ion detection and imaging (Yun et al., 2017).
Anticancer Evaluation
New 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles have been synthesized and evaluated for their in vitro anticancer activity. These compounds have displayed growth inhibitory and cytostatic activities against various cancer cell lines, showcasing the importance of cyclohexyl derivatives in the development of novel anticancer drugs (Kachaeva et al., 2018).
Electrophile-dependent Alkylations and Acylations
Research into C-metalated nitriles has revealed that the alkylation stereoselectivities of these compounds depend significantly on the nature of the electrophile, with cyclohexyl-based structures playing a crucial role in the reaction outcomes. This study underscores the importance of stereochemical control in organic synthesis, particularly in the context of creating complex molecular architectures (Fleming et al., 2006).
properties
IUPAC Name |
5-(3-oxocyclohexyl)pentanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c12-8-3-1-2-5-10-6-4-7-11(13)9-10/h10H,1-7,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWVXXPXMAYLQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)CCCCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642356 |
Source


|
| Record name | 5-(3-Oxocyclohexyl)pentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898784-95-7 |
Source


|
| Record name | 3-Oxocyclohexanepentanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Oxocyclohexyl)pentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

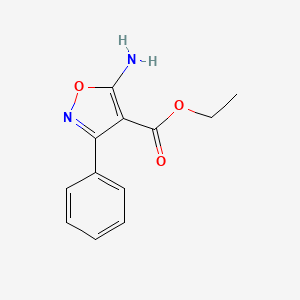
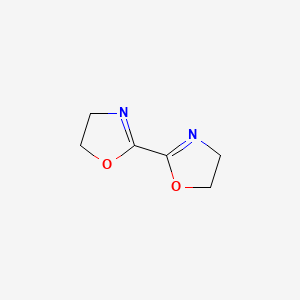
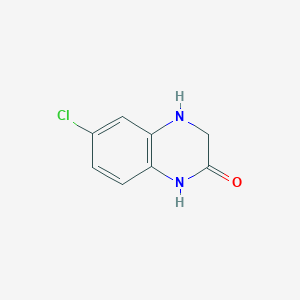

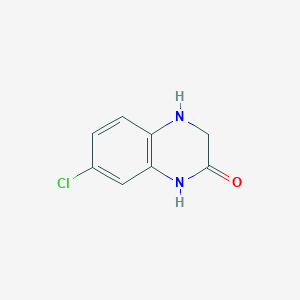
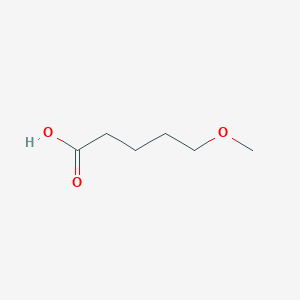
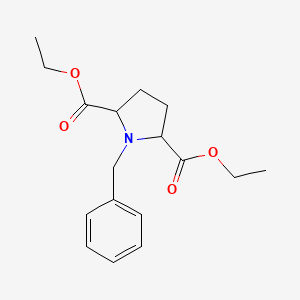

![[({[(4-Methylphenyl)sulfonyl]amino}acetyl)amino]acetic acid](/img/structure/B1346446.png)
